"Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS 1249312-21-7 properties"
"Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS 1249312-21-7 properties"
CAS: 1249312-21-7 Role: Critical Electrophilic Intermediate for SNDRI Pharmacophores[1][2]
Executive Summary & Chemical Identity[1][2]
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS 1249312-21-7) is a specialized halogenated building block used primarily in the synthesis of complex bicyclic pharmaceutical ingredients.[1][2] Its structural core—a phenylacetic acid ester functionalized with an
This compound is identified as a key intermediate in the manufacturing of Centanafadine (EB-1010) , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) currently under investigation for ADHD and other CNS disorders.[1] The
Physicochemical Profile
Note: Experimental values for this specific intermediate are often proprietary. Data below represents calculated consensus based on structure-property relationships (SPR) of
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 253.51 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid (Predicted) |
| Boiling Point | ~280–290°C (760 mmHg) / ~145°C (10 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF; Reacts/Decomposes in water |
| Reactivity Profile | Alkylating agent; lachrymator (potential); moisture sensitive |
Synthetic Utility & Mechanism of Action[2][7][8]
The value of CAS 1249312-21-7 lies in its bifunctional nature.[1] The ester group allows for eventual hydrolysis or reduction, while the
The Centanafadine Connection
In the synthesis of Centanafadine, this compound is reacted with acrylonitrile (or similar Michael acceptors) under basic conditions.[1][2] The mechanism involves the formation of a carbanion at the
Diagram 1: Downstream Application (Bicyclic Ring Formation)
The following flow illustrates the mechanistic role of CAS 1249312-21-7 in constructing the 3-azabicyclo[3.1.0]hexane core.
Caption: Mechanistic pathway converting the alpha-chloro ester into the bicyclic SNDRI core via MIRC reaction.
Preparation Protocol (Synthesis of the Intermediate)
To ensure high purity for pharmaceutical applications, the synthesis typically proceeds from 2-(2,3-dichlorophenyl)acetic acid.[1][2] The following protocol describes a self-validating method using thionyl chloride (
Method: -Chlorination of Methyl Ester[1][2]
Prerequisites:
-
Starting Material: Methyl 2-(2,3-dichlorophenyl)acetate (non-chlorinated precursor).[1][2]
-
Reagent: Sulfuryl Chloride (
) or NCS.[1] -
Solvent: Carbon Tetrachloride (
) or Dichloroethane (DCE).[1][2] Note: DCE is preferred for green chemistry compliance.[2]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of Methyl 2-(2,3-dichlorophenyl)acetate in dry DCE (0.5 M concentration).
-
Activation: Add catalytic phosphorous trichloride (
, 0.05 eq) if using to accelerate the reaction. -
Chlorination: Add 1.1 eq of Sulfuryl Chloride dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with DCM.[1] -
Purification: The product is typically used crude if purity >95% (by GC).[1] If necessary, purify via short-path distillation under high vacuum.[1][2]
Diagram 2: Synthesis Workflow
Caption: Synthetic route from the phenylacetic acid precursor to the target alpha-chloro intermediate.
Analytical Validation (QC)
Researchers must validate the identity of CAS 1249312-21-7 using NMR to distinguish it from the non-chlorinated starting material.[1]
-
1H NMR (CDCl3, 400 MHz):
-
Starting Material: Shows a singlet at
~3.7 ppm (2H) for the benzylic .[1] -
Product (CAS 1249312-21-7): The benzylic
singlet disappears and is replaced by a singlet at ~5.6–5.8 ppm (1H) representing the -chloro methine ( ).[1] -
Methyl Ester: Singlet at
~3.8 ppm (3H).[1] -
Aromatic Region: Multiplets at
7.2–7.5 ppm (3H), pattern specific to 2,3-dichloro substitution.[1][2]
-
Safety & Handling (HSE)
Hazard Classification (GHS):
-
Skin Corr.[1][3] 1B: Causes severe skin burns and eye damage (due to hydrolysis to HCl and chloroacetic acid derivatives).[1]
-
Acute Tox. 4: Harmful if swallowed.[1]
Handling Protocols:
-
Moisture Exclusion: Store under nitrogen/argon.[1] The
-chloro ester is susceptible to hydrolysis, releasing corrosive HCl.[1][2] -
PPE: Double nitrile gloves and face shield are mandatory.[1]
-
Neutralization: Spills should be treated with dilute sodium bicarbonate solution before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-(3-chlorophenyl)acetate (Analogous Structure). Retrieved from [Link][1][2]
-
Otsuka Pharmaceutical Development & Commercialization, Inc. Centanafadine Phase 3 Clinical Trial Results.[1][2][4][5][6] Retrieved from [Link]
-
Google Patents. Methods for the synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes (WO2007016155A2).[1] Retrieved from [1][2]
-
American Elements. Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate Product Information. Retrieved from [Link][1][2]
Sources
- 1. Methyl 2-(3-chlorophenyl)acetate | C9H9ClO2 | CID 2733544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Centanafadine - Wikipedia [en.wikipedia.org]
- 4. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of Centanafadine as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 5. Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults|November 25, 2025|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 6. Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults | Otsuka US [otsuka-us.com]
